3-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H13ClN2O2S and its molecular weight is 332.8. The purity is usually 95%.
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Scientific Research Applications
Antihyperglycemic Agents
Research into benzamide derivatives has led to the discovery of antihyperglycemic agents. For instance, 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives have been identified as promising candidates for treating diabetes mellitus. These compounds were developed following a structure-activity relationship study, highlighting their potential in managing blood sugar levels (Nomura et al., 1999).
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. New pyridine derivatives incorporating benzothiazole motifs have been synthesized and shown to exhibit variable and modest activity against bacteria and fungi. This underscores the potential of benzamide derivatives in developing new antimicrobial agents (Patel et al., 2011).
Supramolecular Gelators
Benzamide derivatives have also been explored for their gelation properties. A series of N-(thiazol-2-yl)benzamide derivatives were investigated for their ability to form supramolecular gels, with some derivatives displaying gelation behavior towards ethanol/water and methanol/water mixtures. This research is crucial for developing new materials with specific mechanical and thermal properties (Yadav & Ballabh, 2020).
Anticancer Agents
Furthermore, benzamide derivatives have been evaluated for their anticancer properties. Derivatives such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide were designed and synthesized, demonstrating excellent in vivo inhibitory effects on tumor growth. This highlights the potential of these compounds in cancer therapy (Yoshida et al., 2005).
Neuroleptic Properties
Some benzamide derivatives have been found to exhibit neuroleptic properties, which could be beneficial in treating psychiatric disorders. For example, compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide have shown potent and longer-lasting inhibitory effects on behaviors induced by apomorphine than classical neuroleptics, suggesting their use in treating psychosis (Usuda et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes such as phosphodiesterase .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis
Properties
IUPAC Name |
3-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-6-7-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZQINNBSILJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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